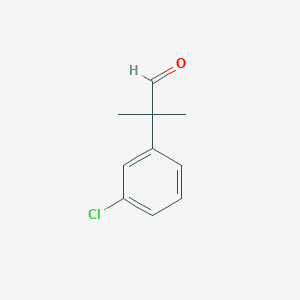

2-(3-Chlorophenyl)-2-methylpropanal

Description

2-(3-Chlorophenyl)-2-methylpropanal is an aromatic aldehyde characterized by a 3-chlorophenyl group and a methyl substituent on the α-carbon of the propanal backbone. The presence of the electron-withdrawing chlorine atom on the phenyl ring influences its reactivity, making it a versatile intermediate in condensation, oxidation, and nucleophilic addition reactions .

Properties

IUPAC Name |

2-(3-chlorophenyl)-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,7-12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDDYCRFYPDXBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-chlorotoluene with isobutyraldehyde in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-methylpropanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 2-(3-Chlorophenyl)-2-methylpropanoic acid.

Reduction: 2-(3-Chlorophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlorophenyl)-2-methylpropanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as a starting material for the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-methylpropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. Additionally, the chlorophenyl group may contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

2-(3-Chlorophenyl)-2-methylpropanoic Acid

- Structure : Replaces the aldehyde (-CHO) group with a carboxylic acid (-COOH).

- Properties: Higher polarity and water solubility due to the acidic proton. Melting point: ~65–68°C (similar phenolic derivatives, ). Reactivity: Participates in acid-base reactions and esterification.

- Applications : Used in drug synthesis (e.g., benzothiazole derivatives, ).

Methyl 2-(3-Chlorophenyl)-2-methylpropanoate

- Structure : Ester derivative of the carboxylic acid.

- Properties :

- Synthesis : Likely derived from 2-(3-Chlorophenyl)-2-methylpropanal via oxidation to the acid followed by esterification .

Substituent Variations

3-Chloro-2-methylpropene

2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal O-Methyloxime

- Structure : Incorporates a sulfanyl group and oxime moiety.

- Properties: Molecular formula: C₁₁H₁₄ClNOS (). Enhanced stability due to the oxime group.

- Reactivity : Oximes are used in protection-deprotection strategies in organic synthesis .

Aromatic Ring Modifications

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone

- Structure: Ketone with a cyano group and deuterated pyridine ring.

- Properties :

Data Tables

Table 1: Physical Properties of Selected Compounds

*Estimated based on analogous aldehydes in .

Research Findings

- Synthesis : this compound can be synthesized via condensation of 3-chlorophenylhydrazinecarbothioamides with aldehydes, as demonstrated in the preparation of thiazoline derivatives ().

- Stability : The chlorine atom on the phenyl ring enhances electrophilic substitution resistance but increases susceptibility to nucleophilic attack at the aldehyde group .

- Derivatization : Conversion to oximes () or esters () expands utility in multi-step syntheses.

Biological Activity

2-(3-Chlorophenyl)-2-methylpropanal, also known as 3-chloro-2-methylpropanal, is a chemical compound that has garnered interest in various fields of research due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chlorophenyl group attached to a branched aldehyde structure, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Properties : Studies have shown that similar aldehyde compounds can inhibit bacterial growth and biofilm formation, suggesting potential applications in treating infections.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.

- Enzyme Inhibition : Aldehydes often act as inhibitors for various enzymes, potentially affecting metabolic pathways in organisms.

Pharmacological Effects

The pharmacological effects of this compound have been explored in several studies:

- Antibacterial Activity : In vitro studies have demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has also displayed antifungal properties, with effective concentrations reported in the range of 16-64 µg/mL against common fungal pathogens like Candida albicans.

- Cytotoxicity : In cancer research, this compound was tested on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated IC50 values around 25 µM for MCF-7 cells, suggesting moderate cytotoxicity.

Case Studies

Several case studies highlight the biological activity of this compound:

-

Case Study on Antimicrobial Activity :

- A study evaluated the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that the compound effectively inhibited bacterial growth by disrupting cell wall synthesis.

-

Case Study on Cancer Cell Lines :

- Research involving human breast cancer cell lines demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent apoptosis. Flow cytometry analysis confirmed the induction of apoptosis through the activation of caspase pathways.

Table 1: Biological Activity Summary

| Biological Activity | Effectiveness (MIC/IC50) | Reference |

|---|---|---|

| Antibacterial | MIC: 32 µg/mL | |

| Antifungal | MIC: 16-64 µg/mL | |

| Cytotoxicity (MCF-7) | IC50: 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.